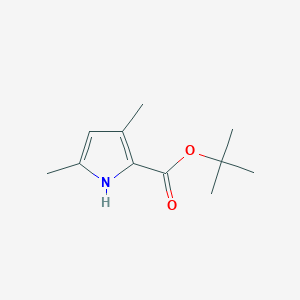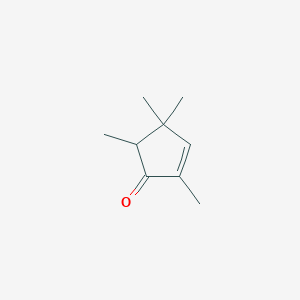
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one is an organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a bromophenyl group attached to a benzotriazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is subsequently brominated to introduce the bromophenyl moiety.
Cyclization: Finally, the brominated intermediate undergoes cyclization to form the benzotriazinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The benzotriazinone core can be formed through cyclization reactions involving suitable intermediates.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) are used for the reduction of nitro groups.
Bromination: Bromine or N-bromosuccinimide (NBS) are typical brominating agents.
Cyclization: Cyclization reactions often require acidic or basic conditions to facilitate ring closure.
Major Products Formed
The major products formed from these reactions include intermediates with nitro, amine, and bromophenyl groups, ultimately leading to the formation of this compound.
Aplicaciones Científicas De Investigación
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its biological activity and potential therapeutic applications
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to target proteins or enzymes, while the benzotriazinone core can modulate biological activity. Detailed studies on the molecular targets and pathways are essential to understand its effects fully .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-one
- 3-(2-Fluorophenyl)-1,2,3-benzotriazin-4(3H)-one
- 3-(2-Iodophenyl)-1,2,3-benzotriazin-4(3H)-one
Uniqueness
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
34489-86-6 |
|---|---|
Fórmula molecular |
C13H8BrN3O |
Peso molecular |
302.13 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H8BrN3O/c14-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)15-16-17/h1-8H |
Clave InChI |
MCHJCNNSXMIQLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)









![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)

